molecular formula C4H3ClN2O2S B1398983 4-Pyrimidinesulfonyl chloride CAS No. 1198596-10-9

4-Pyrimidinesulfonyl chloride

Cat. No. B1398983
CAS RN: 1198596-10-9
M. Wt: 178.6 g/mol
InChI Key: YFDGFROHAXYTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrimidinesulfonyl chloride (4-PSC) is an organosulfur compound widely used in the synthesis of organic molecules and pharmaceuticals. It is a white, crystalline solid that is soluble in many organic solvents and can be used to synthesize a variety of compounds including amides, esters, and sulfonamides. 4-PSC is also used in the synthesis of drugs and biochemicals, and as a reagent in biochemical and physiological studies. In

Scientific Research Applications

Catalysis in Condensation Reactions

4-Pyrimidinesulfonyl chloride derivatives have been studied for their catalytic roles in various chemical reactions. For instance, N-sulfonic acid pyridinium-4-carboxylic acid chloride has been synthesized and applied effectively as a catalyst in the preparation of pyrido[2,3-d:6,5-d]dipyrimidines via condensation reactions of aldehydes with 2-thiobarbituric acid and ammonium acetate under solvent-free conditions (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Synthesis of Novel Derivatives

There is significant interest in synthesizing novel derivatives of this compound for various applications. For example, a new sulfonamide derivative, N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, was synthesized for use as a precursor in fluoride chemistry, particularly in positron emission tomography (PET) tracer development (Gebhardt & Saluz, 2012).

Reactions with Amines

Chemoselective reactions involving this compound and related electrophiles with amines have been described. In these reactions, different amines selectively displace the chloride or sulfone group based on the reaction conditions, leading to a variety of products. These reactions are significant due to their selectivity and the potential for synthesis of diverse compounds (Baiazitov et al., 2013).

Development of Prosthetic Compounds

Sulfonyl fluoride-based prosthetic compounds, potentially derivable from this compound, have been explored as labelling agents, especially in the development of radiopharmaceuticals for PET chemistry. These compounds offer advantages in nucleophilic incorporation under aqueous conditions, representing a significant advancement in the field (Inkster et al., 2012).

properties

IUPAC Name

pyrimidine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-1-2-6-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDGFROHAXYTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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